N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 922920-27-2
VCID: VC4561178
InChI: InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.36

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide

CAS No.: 922920-27-2

Cat. No.: VC4561178

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide - 922920-27-2

Specification

CAS No. 922920-27-2
Molecular Formula C16H14N2O2S
Molecular Weight 298.36
IUPAC Name N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide
Standard InChI InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
Standard InChI Key PPROPVGLXUWQDO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

N-(1,3-Benzothiazol-6-yl)-4-ethoxybenzamide consists of a benzothiazole ring (a bicyclic structure comprising a benzene fused to a thiazole) substituted at the 6-position with an amide-linked 4-ethoxybenzoyl group. The IUPAC name reflects this connectivity: the benzothiazole system is numbered such that the sulfur atom occupies position 1, the nitrogen position 3, and the amide group attaches to position 6.

Key Structural Features:

  • Benzothiazole Core: Confers rigidity and electronic diversity, enabling π-π stacking and hydrogen bonding .

  • 4-Ethoxybenzamide Substituent: Introduces hydrophobicity (via the ethoxy group) and hydrogen-bonding capacity (via the amide) .

Molecular Properties

While exact data for N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide are sparse, analogous compounds provide predictive insights:

PropertyValue (Predicted)Source Compound Reference
Molecular FormulaC₁₆H₁₃N₂O₂S
Molecular Weight297.35 g/mol
logP (Lipophilicity)~3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area~58 Ų

These properties suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system (CNS) penetration or antimicrobial activity .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide typically involves coupling 4-ethoxybenzoic acid with 6-amino-1,3-benzothiazole. A representative pathway includes:

  • Activation of 4-Ethoxybenzoic Acid:
    The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or to an active ester using coupling agents like HATU .

  • Amide Bond Formation:
    Reaction of the activated acid with 6-amino-1,3-benzothiazole in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by a base such as triethylamine (TEA) .

Example Reaction Conditions:

  • Solvent: DMF, 0°C to room temperature

  • Reagents: HATU, DIPEA

  • Yield: ~60–75% (based on analogous syntheses) .

Analytical Validation

Structural confirmation employs spectroscopic and chromatographic methods:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.4 ppm (triplet, -OCH₂CH₃), δ 4.1 ppm (quartet, -OCH₂CH₃), and aromatic protons between δ 7.0–8.5 ppm .

    • ¹³C NMR: Carbonyl resonance at ~168 ppm, ethoxy carbons at ~63 (CH₂) and 14 ppm (CH₃) .

  • Mass Spectrometry:
    ESI-MS typically shows [M+H]⁺ at m/z 297.1, consistent with the molecular formula .

  • HPLC Purity:
    Reverse-phase methods using C18 columns and gradients of water/acetonitrile (0.1% formic acid) achieve >95% purity .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Aqueous Solubility: Predicted solubility of ~0.01 mg/mL (logS ≈ -4.5), necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the amide bond .

Antimicrobial Activity

Benzothiazole derivatives inhibit bacterial cell division by targeting FtsZ, a tubulin-like protein. N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide’s structural analogs exhibit MIC values of 1–4 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis .

Neuroprotective Applications

Patent data highlight benzothiazoles as dihydroorotate dehydrogenase (DHODH) inhibitors, potentially mitigating neurodegeneration in ALS and Alzheimer’s disease . Computational docking studies suggest moderate binding affinity (ΔG ≈ -8.5 kcal/mol) to human DHODH .

Anticancer Activity

Benzothiazoles induce apoptosis in cancer cells via ROS generation. While no direct data exist for this compound, analogs show IC₅₀ values of 5–20 µM in breast and lung cancer lines .

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy group or benzothiazole substituents could enhance potency .

  • Formulation Development: Nanoencapsulation or prodrug strategies may improve solubility .

  • Preclinical Testing: Prioritize in vivo efficacy and pharmacokinetic studies in neurodegenerative and infectious disease models .

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